molecular formula C23H23NO5S3 B11660026 (8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(3,4,5-trimethoxyphenyl)methanone

(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B11660026
M. Wt: 489.6 g/mol
InChI Key: FOMFFOBCKKSSMF-UHFFFAOYSA-N
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Description

The compound (8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(3,4,5-trimethoxyphenyl)methanone is a complex organic molecule featuring a unique structure that combines a quinoline derivative with a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(3,4,5-trimethoxyphenyl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting with a suitable quinoline precursor, various functional groups are introduced through electrophilic aromatic substitution reactions.

    Introduction of the Dithiolo Group: The dithiolo moiety can be introduced via a cyclization reaction involving sulfur-containing reagents.

    Attachment of the Trimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the trimethoxyphenyl group is attached to the quinoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiolo group.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline or phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

Biologically, the compound might exhibit interesting pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery research.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. For example, they might be evaluated for anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure might lend itself to applications in organic electronics or photonics.

Mechanism of Action

The mechanism by which (8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(3,4,5-trimethoxyphenyl)methanone exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The quinoline core could intercalate with DNA, while the dithiolo group might interact with thiol-containing proteins, disrupting their function.

Comparison with Similar Compounds

Similar Compounds

  • (8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(phenyl)methanone
  • (8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(4-methoxyphenyl)methanone

Uniqueness

The uniqueness of (8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(3,4,5-trimethoxyphenyl)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple methoxy groups on the phenyl ring, along with the dithiolo and quinoline moieties, provides a versatile platform for further functionalization and exploration of new chemical space.

This compound in various scientific and industrial fields.

Properties

Molecular Formula

C23H23NO5S3

Molecular Weight

489.6 g/mol

IUPAC Name

(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C23H23NO5S3/c1-23(2)20-18(22(30)32-31-20)14-11-13(26-3)7-8-15(14)24(23)21(25)12-9-16(27-4)19(29-6)17(10-12)28-5/h7-11H,1-6H3

InChI Key

FOMFFOBCKKSSMF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)C4=CC(=C(C(=C4)OC)OC)OC)C=CC(=C3)OC)C(=S)SS2)C

Origin of Product

United States

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